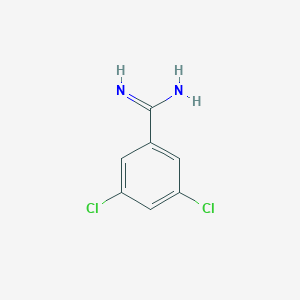

3,5-Dichloro-benzamidine

Vue d'ensemble

Description

3,5-Dichloro-benzamidine hydrochloride is a compound with the molecular weight of 225.5 . It is an off-white solid .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which include 3,5-Dichloro-benzamidine, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .

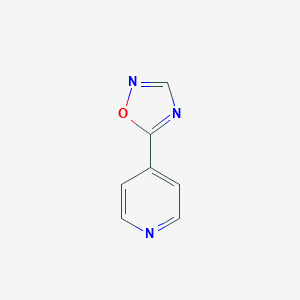

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-benzamidine was established by X-ray crystallography . The compound crystallizes in triclinic space group Pī .

Chemical Reactions Analysis

The chemical reactions involving 3,5-Dichloro-benzamidine are primarily its synthesis reactions. As mentioned earlier, it is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

Applications De Recherche Scientifique

Synthesis and Spectral Features : A study investigated the cycloacylation reaction of benzamidines, demonstrating the synthesis of new 4H-imidazoles with yields up to 92%. These compounds exhibited rapid H-transfer processes and interesting properties as amphoteric heterocycles, with color change upon protonation indicating potential applications in colorimetric analysis and materials science (Atzrodt et al., 1997).

Antimicrobial Properties : A green aqueous synthesis method for 3,5-disubstituted 1,2,4-triazoles using benzamidine hydrochloride was developed, which showed good antimicrobial activities against various pathogenic bacteria and fungi strains. This highlights its potential in developing new antimicrobial agents (Beyzaei et al., 2020).

Herbicidal Activity : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a derivative of benzamidine, was identified as a herbicide effective on annual and perennial grasses, suggesting its agricultural utility in forage legumes and certain crops (Viste et al., 1970).

Proteolytic Inhibition in Medical Research : Benzamidine was used as a proteolytic inhibitor in the radioimmunoassay of glucagon in plasma, demonstrating its effectiveness and cost-efficiency in preventing glucagon degradation. This indicates its potential use in clinical biochemistry and pharmacology (Ensinck et al., 1972).

Inhibition of Serine Proteinases : Benzamidine derivatives were found to inhibit the enzymatic activity of clotting Factor Xa, showing their potential as anticoagulant agents. This research contributes to the understanding of structure-activity relationships in medicinal chemistry (Stürzebecher et al., 1976).

Influence on Thrombin-Induced Platelet Reactions : Benzamidine derivatives were shown to inhibit thrombin-induced aggregation and serotonin release in platelets, suggesting their use in studying and potentially treating thrombotic disorders (Glusa et al., 1982).

Propriétés

IUPAC Name |

3,5-dichlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOTULWNKIGVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372473 | |

| Record name | 3,5-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-benzamidine | |

CAS RN |

188257-67-2 | |

| Record name | 3,5-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)

![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)

![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)